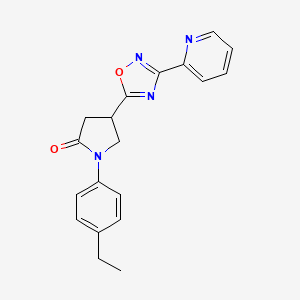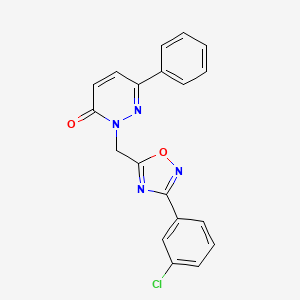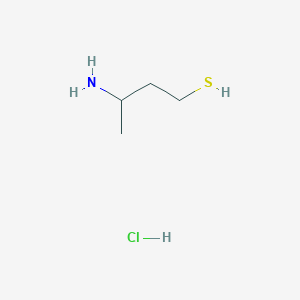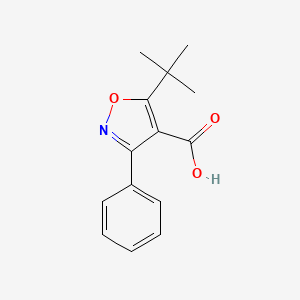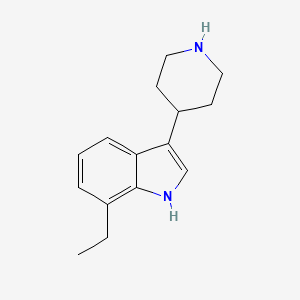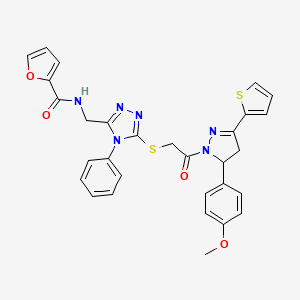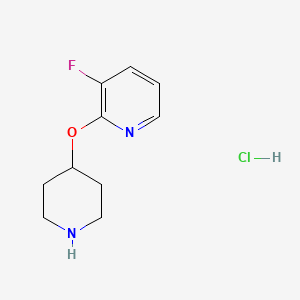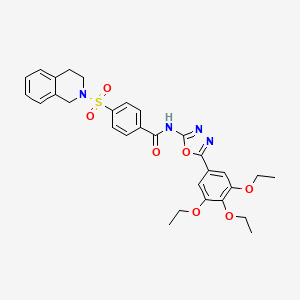![molecular formula C17H21N3O3 B2983870 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1797681-31-2](/img/structure/B2983870.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
N-(1H-tetrazol-5-yl) derivatives, including compounds similar to N-((1-methyl-1,4,6,7-tetrahydropyrazol-3-yl)methyl)-2-phenoxypropanamide, can be efficiently synthesized using microwave-assisted methods. These compounds have demonstrated significant activities such as bactericidal, pesticidal, herbicidal, and antimicrobial properties (Hu, Wang, Zhou, & Xu, 2011).
Antimicrobial Activity
3-Hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, structurally similar to the compound , have shown promising antimicrobial activities. The synthesis of these compounds involves using specific agents and bases, and they have been tested against various bacterial and fungal strains, showing particularly higher antibacterial activity against certain strains (Aytemir, Erol, Hider, & Özalp, 2003).
Sequence-Specific DNA-Alkylating Agents
Pyrazole derivatives have been designed and synthesized for their ability to bind specifically to DNA sequences, acting as alkylating agents. These compounds show potential in silencing specific genes, which can be beneficial in treating diseases like cancer (Bando & Sugiyama, 2006).
Solid Phase Synthesis of Polyamides
The solid-phase synthesis of polyamides containing pyrrole and imidazole amino acids, related to the structural class of N-((1-methyl-1,4,6,7-tetrahydropyrazol-3-yl)methyl)-2-phenoxypropanamide, demonstrates their potential in DNA binding. These polyamides can be synthesized with high purity and yield, making them suitable for genetic research applications (Wurtz, Turner, Baird, & Dervan, 2001).
Green Synthesis of Kojic Acid Derivatives
A green synthesis approach for creating derivatives of kojic acid, which is structurally related to the compound , highlights the potential for environmentally friendly chemical synthesis. This method offers benefits like operational simplicity and higher yields, which can be applied to similar compounds (Li, Jiang, Wang, Du, & Wang, 2013).
Identification of Antitumor, Antifungal, and Antibacterial Sites
Pyrazole derivatives have been synthesized and characterized, revealing their crystal structures and biological activities. These compounds have shown potential antitumor, antifungal, and antibacterial activities, indicating their significant role in medicinal chemistry (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(23-13-6-4-3-5-7-13)17(21)18-10-15-14-11-22-9-8-16(14)20(2)19-15/h3-7,12H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQJCKZGDVLPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C2=C1COCC2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
